molecular formula C22H18N4O4 B12400287 Parp-1/hdac-IN-1

Parp-1/hdac-IN-1

Cat. No.: B12400287
M. Wt: 402.4 g/mol
InChI Key: KASIRBSNIZZVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rationale for Combined DNA Damage Response and Epigenetic Regulation Targeting

The rationale for concurrently targeting the DNA damage response (DDR) and epigenetic regulation stems from the intricate and synergistic relationship between these two fundamental cellular processes. Cancer cells often exhibit genomic instability and rely on specific DNA repair pathways for survival. Simultaneously, epigenetic alterations are a hallmark of cancer, influencing gene expression profiles that contribute to malignancy.

Interplay Between PARP and HDAC Pathways in Genomic Stability and Gene Expression

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are crucial enzymes in the DNA damage response, primarily involved in the repair of single-strand DNA breaks (SSBs). frontiersin.orgwikipedia.org When PARP is inhibited, these unrepaired SSBs can convert into more lethal double-strand breaks (DSBs) during DNA replication. oncotarget.com Histone deacetylases (HDACs) are epigenetic regulators that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. nih.govmdpi.com

The interplay between these two pathways is multifaceted. HDACs regulate chromatin structure, and their inhibition can lead to a more open chromatin state, potentially influencing the accessibility of DNA repair proteins to sites of damage. nih.gov Furthermore, HDAC inhibitors have been shown to downregulate the expression of key proteins involved in homologous recombination (HR), a major pathway for repairing DSBs. This downregulation of proteins like BRCA1, BRCA2, and RAD51 induces a state of "BRCAness" or HR deficiency. frontiersin.orgnih.govbiorxiv.org This induced deficiency makes cancer cells more reliant on other repair pathways, such as those involving PARP, for survival.

Moreover, the activity of PARP itself can be modulated by acetylation, with HDAC inhibitors increasing the acetylation of PARP1 and trapping it on chromatin. oncotarget.com This trapping of PARP at DNA damage sites is a key mechanism of cytotoxicity for PARP inhibitors. oncotarget.comoncotarget.com The interaction between the CHD4/NuRD complex, HDACs, and PARP also plays a role in regulating the DNA damage response. xiahepublishing.com

Concept of Synthetic Lethality in Exploiting DNA Repair Deficiencies

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. The successful application of PARP inhibitors in cancers with pre-existing defects in the homologous recombination repair pathway, such as those with BRCA1 or BRCA2 mutations, is a prime example of synthetic lethality. nih.govbiorxiv.org These HR-deficient tumors are highly dependent on PARP-mediated repair for survival, and inhibiting PARP leads to a catastrophic accumulation of DNA damage and cell death. biorxiv.org

The combination of PARP and HDAC inhibitors aims to create a synthetic lethal interaction in cancer cells that are proficient in homologous recombination. By inhibiting HDACs, researchers can pharmacologically induce a state of HR deficiency or "BRCAness," thereby sensitizing these cancer cells to PARP inhibition. nih.govnih.gov This strategy broadens the potential applicability of PARP inhibitors to a wider range of cancers beyond those with inherent BRCA mutations. frontiersin.org

Therapeutic Potential of Synergistic Pathway Modulation in Preclinical Oncology

The synergistic modulation of PARP and HDAC pathways has demonstrated significant therapeutic potential in various preclinical cancer models. frontiersin.orgoncotarget.comrakovinatherapeutics.comjst.go.jp Studies have shown that the combination of PARP inhibitors (like olaparib (B1684210), veliparib, and talazoparib) and HDAC inhibitors (such as vorinostat, panobinostat, and romidepsin) leads to enhanced cancer cell death, reduced cell proliferation, and cell cycle arrest in various cancer types, including triple-negative breast cancer, ovarian cancer, prostate cancer, glioblastoma, and Ewing sarcoma. frontiersin.orgnih.govbiorxiv.orgnih.govamegroups.orgashpublications.org

This synergistic effect is attributed to several mechanisms, including increased DNA damage, impaired DNA repair capacity, and the induction of apoptosis. oncotarget.comnih.govoncotarget.com For instance, the combination of an HDAC inhibitor and a PARP inhibitor has been shown to increase the levels of γH2AX, a marker of DNA double-strand breaks, and to downregulate key DNA repair proteins. nih.govnih.gov Preclinical studies have consistently shown that dual inhibition is more effective than treatment with either agent alone. biorxiv.orgnih.govrakovinatherapeutics.com

Overview of PARP-1/HDAC-IN-1 as a Chemical Probe for Dual Inhibition

This compound is a chemical compound designed as a dual inhibitor, targeting both PARP-1 and HDAC enzymes. targetmol.com As a chemical probe, it serves as a valuable tool to investigate the biological consequences of simultaneously inhibiting these two key enzyme families in a single molecule. This approach allows for a more direct assessment of the synergistic effects compared to using two separate inhibitors.

This compound has been shown to inhibit PARP-1 and HDAC1. targetmol.commedchemexpress.commedchemexpress.com Specifically, one variant, referred to as compound B102, potently inhibits PARP1, PARP2, and HDAC1 with IC50 values of 19.01 nM, 2.13 nM, and 1690 nM, respectively. medchemexpress.commedchemexpress.com Another related dual inhibitor, this compound, demonstrates inhibitory activity against PARP-1 and HDAC6 with IC50 values of 68.90 nM and 510 nM, respectively. medchemexpress.com These compounds have shown potential anticancer activity in preclinical studies, including in models of pancreatic cancer, and have demonstrated anti-migration and anti-angiogenesis properties. targetmol.comresearchgate.net

Historical Context of Dual-Targeting Agents in Chemical Biology and Drug Discovery

The concept of developing single chemical entities that can modulate multiple targets, known as dual-targeting or multi-targeting agents, has been gaining traction in drug discovery for over two decades. researchgate.netacs.org This strategy emerged as an alternative to combination therapies, offering potential advantages in terms of simplified pharmacokinetics, improved patient compliance, and potentially reduced side effects. ekb.eg

Initially, the development of dual-targeting agents was often serendipitous. However, with advancements in structural biology, computational modeling, and a deeper understanding of disease biology, the rational design of such agents has become more feasible. ekb.egscielo.br The primary rationale behind this approach is that complex diseases like cancer often involve multiple redundant or interacting pathways, and targeting a single pathway may not be sufficient to achieve a durable therapeutic response. jst.go.jpresearchgate.net

In the context of cancer therapy, numerous dual-targeting agents have been explored, aiming at various combinations of targets such as receptor kinases, enzymes in metabolic pathways, and epigenetic modifiers. ekb.egscielo.br The development of dual PARP and HDAC inhibitors, including the design of olaparib hydroxamic acid derivatives, represents a logical progression of this strategy, building on the established synergistic relationship between these two pathways. jst.go.jpacs.org The ongoing research into compounds like this compound and the kt-3000 series highlights the continued interest and potential of this approach in modern oncology. rakovinatherapeutics.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-[4-[[4-(hydroxycarbamoyl)phenyl]methoxy]phenyl]indazole-7-carboxamide

InChI

InChI=1S/C22H18N4O4/c23-21(27)19-3-1-2-16-12-26(24-20(16)19)17-8-10-18(11-9-17)30-13-14-4-6-15(7-5-14)22(28)25-29/h1-12,29H,13H2,(H2,23,27)(H,25,28)

InChI Key

KASIRBSNIZZVJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C(=C1)C(=O)N)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

Molecular and Biochemical Mechanisms of Parp 1/hdac in 1 Action

PARP-1 and PARP-2 Inhibition by PARP-1/HDAC-IN-1

This compound is a dual inhibitor that targets both poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC) enzymes. medchemexpress.comtargetmol.com In enzymatic assays, one variant of this inhibitor, also known as B102, demonstrated potent inhibition of PARP-1 and PARP-2 with IC50 values of 19.01 nM and 2.13 nM, respectively. medchemexpress.comselleckchem.com Another version of this compound showed IC50 values of 68.90 nM for PARP-1. medchemexpress.com This highlights the compound's strong affinity for these two key PARP isoforms, which are crucial for DNA repair processes. acs.org

Table 1: Enzymatic Inhibition of PARP Isoforms by this compound Variants

Compound Variant Target IC50 (nM)
B102 PARP-1 19.01
B102 PARP-2 2.13
Not Specified PARP-1 68.90

By inhibiting the enzymatic activity of PARP-1 and PARP-2, this compound effectively disrupts the synthesis of poly(ADP-ribose) (PAR) and the subsequent PARylation of target proteins. aacrjournals.org PARP enzymes, particularly PARP-1, are responsible for the majority of PAR synthesis in cells upon activation by DNA damage. rsc.orgsonar.ch This process involves the transfer of ADP-ribose units from NAD+ to acceptor proteins, including PARP-1 itself (auto-PARylation) and histones. nih.govactivemotif.com The formation of PAR chains serves as a scaffold to recruit DNA repair machinery. nih.gov Inhibition of PARP by compounds like this compound prevents this critical signaling event, thereby hindering DNA repair. mdpi.com Furthermore, PARP-1-mediated PARylation is also involved in regulating chromatin structure and gene transcription. mdpi.comnih.gov

This compound is designed to interact with the catalytic domain of PARP-1. activemotif.com The inhibitor typically binds to the nicotinamide-binding pocket of the active site, competing with the natural substrate, NAD+. nih.gov This prevents the transfer of ADP-ribose units and the subsequent formation of PAR chains. The structure of PARP-1 includes a DNA-binding domain, an automodification domain, and a C-terminal catalytic domain. activemotif.com The specific interactions between the inhibitor and the active site are crucial for its potency and specificity.

A significant mechanism of action for many PARP inhibitors is the "trapping" of PARP-1 and PARP-2 enzymes on DNA at the sites of single-strand breaks. oncotarget.compnas.org When a PARP inhibitor binds to the enzyme, it can stabilize the PARP-DNA complex, creating a cytotoxic lesion that obstructs DNA replication and repair. pnas.org The efficiency of PARP trapping can vary among different inhibitors. Some studies suggest that the combination of HDAC and PARP inhibitors can increase the trapping of PARP1 to chromatin. oncotarget.comnih.gov This enhanced trapping can lead to an increase in double-strand DNA breaks and subsequent cell death. oncotarget.com

HDAC Inhibition by this compound

In addition to its potent PARP inhibitory activity, this compound also targets histone deacetylases (HDACs). Specifically, the B102 variant of the inhibitor shows an IC50 of 1.69 μM for HDAC1. selleckchem.com Another variant of this compound has an IC50 value of 510 nM for HDAC6. medchemexpress.com HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones and other proteins, leading to changes in chromatin structure and gene expression. researchgate.netnih.gov The dual inhibition of both PARP and HDAC enzymes by a single molecule like this compound presents a promising strategy in cancer therapy by simultaneously targeting DNA repair and epigenetic regulation. acs.orgnih.govnih.gov

Table 2: HDAC Inhibition by this compound Variants

Compound Variant Target IC50 (nM)
B102 HDAC1 1690
Not Specified HDAC6 510

Impact on Histone Acetylation Dynamics and Chromatin Structure

The inhibition of HDACs by compounds like this compound leads to significant alterations in histone acetylation, a key epigenetic modification. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails, which generally results in a more condensed chromatin structure and transcriptional repression. mdpi.com By inhibiting HDACs, this compound prevents this deacetylation, leading to an accumulation of acetylated histones (hyperacetylation).

This histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. nih.gov The result is a more relaxed and open chromatin conformation. This "euchromatin" state is generally associated with increased transcriptional activation, as it allows transcription factors and the transcriptional machinery greater access to DNA. nih.gov

While this compound is a dual inhibitor, some research indicates it may have marginal effects on the acetylation of histones H3 and H4. medchemexpress.com However, the broader class of HDAC inhibitors, to which this compound belongs, is well-documented to induce histone hyperacetylation, impacting chromatin structure and gene expression. mdpi.comoncotarget.com This modulation of chromatin is a critical aspect of its anticancer activity, as it can lead to the re-expression of silenced tumor suppressor genes.

Modulation of Non-Histone Protein Acetylation (e.g., PARP1 acetylation)

The inhibitory action of this compound extends beyond histones to a wide array of non-histone proteins, including PARP-1 itself. Acetylation is a crucial post-translational modification that can regulate the function, stability, and localization of many proteins involved in cellular processes like DNA repair, transcription, and cell cycle control. mdpi.com

HDAC inhibitors can increase the acetylation of various non-histone proteins. nih.gov A key target in the context of this dual inhibitor is PARP-1. Acetylation of PARP-1 has been shown to enhance its enzymatic activity. researchgate.net By inhibiting HDACs, this compound can lead to an increase in acetylated PARP-1. oncotarget.comnih.gov This is a significant finding, as it suggests a complex interplay where one inhibitory function of the molecule (HDAC inhibition) can modulate the state of its other target (PARP-1).

Furthermore, studies have shown that HDAC inhibitors can cause the "trapping" of PARP1 at sites of DNA damage by increasing its acetylated form. nih.govnih.gov This trapping prevents the completion of DNA repair processes, leading to an accumulation of DNA double-strand breaks and ultimately cell death. nih.govnih.gov Research has also identified that HDAC5-mediated deacetylation of PARP1 at specific lysine residues (Lys498 and Lys521) regulates its roles in both DNA damage response and as a transcriptional coactivator. nih.gov

Other non-histone proteins involved in the DNA damage response (DDR) are also subject to acetylation changes. For instance, HDAC inhibition has been shown to affect the acetylation of Ku70/Ku80, key components of the non-homologous end joining (NHEJ) DNA repair pathway. nih.gov A quantitative acetylomics study revealed that HDAC inhibition leads to hyperacetylation of proteins involved in transcription, RNA metabolism, and the DNA damage repair pathway, including H2AX and TP53BP1. mdpi.com

Molecular Interactions and Binding Modes with HDAC Active Sites

The design of dual PARP and HDAC inhibitors often involves combining pharmacophores from known inhibitors of each target. For example, derivatives have been created by conjugating the PARP inhibitor olaparib (B1684210) with the hydroxamic acid group of the HDAC inhibitor SAHA (vorinostat). acs.org The hydroxamic acid moiety is a classic zinc-binding group that chelates the zinc ion in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity.

While specific binding mode studies for this compound are not detailed in the provided results, the general principles of HDAC inhibition by such compounds involve the inhibitor molecule fitting into the catalytic tunnel of the HDAC enzyme and interacting with the zinc ion and key amino acid residues in the active site. This binding prevents the substrate (acetylated lysine) from accessing the catalytic machinery, thereby inhibiting deacetylation.

Dual-Targeting Modalities and Synergistic Molecular Effects

Mechanistic Basis for Co-targeting PARP and HDAC Pathways

The rationale for simultaneously targeting PARP and HDAC pathways stems from their convergent roles in DNA damage repair and the regulation of gene expression, which can lead to synergistic anticancer effects. jst.go.jpresearchgate.net

Synthetic Lethality: The concept of synthetic lethality is a cornerstone of this approach. PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination (HR), a major DNA double-strand break repair pathway. researchgate.net By inhibiting HDACs, cancer cells can be pushed into a state of "BRCAness," where their HR capacity is compromised, even if they have functional BRCA genes. nih.gov This induced HR deficiency makes the cells highly susceptible to PARP inhibition.

Impairing DNA Repair: HDAC inhibitors can downregulate the expression and function of key DNA repair proteins. nih.govnih.govfrontiersin.org For example, they can impair the non-homologous end joining (NHEJ) pathway. nih.gov By creating a dependency on PARP-mediated repair pathways while simultaneously inhibiting them, dual inhibitors can overwhelm the cell's ability to cope with DNA damage, leading to apoptosis. nih.gov

Chromatin Remodeling: HDAC inhibition leads to a more open chromatin structure, which can enhance the DNA-damaging effects of other agents and increase the accessibility of DNA to PARP inhibitors. oncotarget.com

PARP Trapping: As mentioned earlier, HDAC inhibitors can increase the acetylation of PARP1, leading to its trapping on chromatin at sites of DNA damage. nih.govnih.gov This trapping is a highly cytotoxic event that converts a repair enzyme into a DNA lesion itself.

Molecular Crosstalk Between PARP and HDAC Systems in Cellular Regulation

PARP and HDAC systems are intricately linked and exhibit significant molecular crosstalk.

Post-Translational Modifications: Both PARP and HDACs regulate each other and shared protein targets through post-translational modifications. PARP-1 can be acetylated, and this acetylation is reversed by HDACs, particularly class I HDACs like HDAC1, HDAC2, and HDAC3. researchgate.net This acetylation can, in turn, influence PARP-1's enzymatic activity and its role as a transcriptional coactivator. researchgate.netnih.gov Conversely, PARP-1 can PARylate (add poly(ADP-ribose) chains to) various proteins, including histones and HDACs, influencing their function and recruitment to chromatin.

Competition for NAD+: Both the SIRT family of class III HDACs and PARPs use NAD+ as a cofactor. frontiersin.org This creates a potential for competition, where the activity of one can influence the other by modulating the availability of this essential molecule. frontiersin.org

Shared Protein Complexes: PARP-1 and HDACs can be part of the same protein complexes. For example, the NuRD (Nucleosome Remodeling and Deacetylase) complex, which contains HDAC1 and HDAC2, is recruited to sites of DNA damage in a PARP-dependent manner. oncotarget.comnih.govfrontiersin.org Inhibition of both PARP and HDACs can destabilize this complex, impairing DNA repair. oncotarget.comnih.gov

Regulation of Gene Expression: Both PARP-1 and HDACs are crucial regulators of transcription. PARP-1 can act as a transcriptional coactivator, and its interaction with chromatin-modifying enzymes, including HDACs, is critical for controlling gene expression. nih.gov

Downstream Signaling Pathway Perturbations Induced by Dual Inhibition

The dual inhibition of PARP and HDACs by compounds like this compound triggers a cascade of downstream signaling events, ultimately leading to anticancer effects.

Activation of the DNA Damage Response (DDR): The accumulation of unrepaired DNA breaks due to the combined inhibition of repair pathways leads to the robust activation of the DDR. This is often marked by the phosphorylation of key sensor and effector proteins such as ATM, CHK2, and H2AX (forming γ-H2AX). oncotarget.comnih.gov

Cell Cycle Arrest: The activated DDR can lead to cell cycle arrest, typically at the G2/M phase, to prevent cells with damaged DNA from proceeding through mitosis. frontiersin.orgaacrjournals.org This is often mediated by the upregulation of cell cycle inhibitors like p21. nih.govfrontiersin.org

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven towards programmed cell death, or apoptosis. This is evidenced by the cleavage of key apoptotic proteins like caspase-3 and PARP-1 itself (a hallmark of apoptosis). nih.gov

Modulation of Signaling Pathways: Dual inhibitors can impact various signaling pathways. For example, they have been shown to be involved in the TRAIL signaling pathway and integrin-linked kinase signaling. acs.org The inhibition of HDACs can also influence pathways related to metabolism and cell proliferation. mdpi.comfrontiersin.org

Inhibitory Activity of this compound and Related Dual Inhibitors

Compound Target(s) IC50 Reference
This compound PARP-1 68.90 nM medchemexpress.com
HDAC6 510 nM medchemexpress.com
PARP/HDAC-IN-1 (B102) PARP1 19.01 nM medchemexpress.com
PARP2 2.13 nM medchemexpress.com
HDAC1 1690 nM medchemexpress.com
kt-3283 PARP1 ~5 µmol/L aacrjournals.org

Table of Compound Names

Compound Name
5-Fluorouracil (5-FU)
Belinostat
Chidamide
Entinostat
Erlotinib
Gefitinib
Lapatinib
Melphalan
Niraparib
Olaparib
Panobinostat
This compound
PARP/HDAC-IN-1 (B102)
Romidepsin (B612169)
Rucaparib
SAHA (Suberoylanilide hydroxamic acid; Vorinostat)
Talazoparib (B560058)
Trichostatin A
Valproic Acid

Cellular and Systems Biology Consequences of Parp 1/hdac in 1 Intervention

Modulation of DNA Damage Response (DDR) and Repair Mechanisms

Enhancement of Homologous Recombination Deficiency (HRD) and Synthetic Lethality

The concept of "synthetic lethality" is a cornerstone of targeted cancer therapy, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not. nih.govmdpi.com PARP inhibitors exploit this by targeting tumors with pre-existing defects in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. nih.govmdpi.com Mutations in genes like BRCA1 and BRCA2 lead to HRD, making cancer cells reliant on PARP-1 for repairing single-strand breaks (SSBs). nih.govmdpi.com When PARP-1 is inhibited, these SSBs accumulate and convert to lethal DSBs during replication, which cannot be repaired in HR-deficient cells, leading to their selective demise. mdpi.com

Recent studies indicate that HDAC inhibition can pharmacologically induce a state of "BRCAness" or HRD in cancer cells with proficient DNA repair mechanisms. aacrjournals.orgbiorxiv.org This provides a strong rationale for combining HDAC and PARP inhibitors. aacrjournals.orgbiorxiv.org By suppressing HR activity, HDAC inhibitors can sensitize otherwise resistant tumors to PARP inhibition, effectively expanding the utility of this therapeutic strategy. aacrjournals.org The combination of PARP and HDAC inhibitors has demonstrated synergistic cytotoxicity in various cancer models, including leukemia and lymphoma. oncotarget.com This synergy is partly attributed to the creation of a synthetic lethal environment where the drug-induced inhibition of multiple DNA repair pathways proves catastrophic for cancer cells. oncotarget.com

For instance, in Ewing sarcoma, a cancer type that has not shown durable responses to single-agent PARP inhibitors, the dual inhibition of PARP and HDAC is being explored to induce synthetic lethality. biorxiv.org Similarly, studies in glioblastoma have shown that the combination of the PARP inhibitor olaparib (B1684210) and the HDAC inhibitor SAHA leads to enhanced cell killing due to a decreased capacity for DNA repair. nih.gov

Impact on DNA Single-Strand Break (SSB) and Double-Strand Break (DSB) Repair Pathways (e.g., NHEJ, BER)

PARP-1 is a critical first responder to DNA damage, particularly SSBs. aacrjournals.orgbiorxiv.orgashpublications.org It binds to these breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. ashpublications.orgoup.com This PARylation process acts as a scaffold to recruit other DNA repair factors, initiating pathways like base excision repair (BER). oup.commdpi.com Inhibition of PARP-1 traps the enzyme on the DNA, preventing the recruitment of downstream repair proteins and stalling the repair of SSBs. oncotarget.compnas.org

The dual inhibition of PARP-1 and HDACs therefore delivers a two-pronged assault on DNA repair. PARP inhibition disrupts the initial response to SSBs, leading to the formation of DSBs, while HDAC inhibition cripples the cell's ability to repair these DSBs through pathways like NHEJ. This combined effect leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death. oncotarget.com

Activation of DNA Damage Checkpoints (e.g., ATM, ATR-CHK1, p53-p21)

The accumulation of DNA damage caused by the dual inhibition of PARP-1 and HDACs triggers the activation of DNA damage checkpoints. These checkpoints are signaling pathways that arrest the cell cycle to allow time for DNA repair or, if the damage is too severe, induce apoptosis. Key players in this response include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), and the tumor suppressor p53. oup.com

The combination of a PARP inhibitor (niraparib), a hypomethylating agent (decitabine), and an HDAC inhibitor (romidepsin or panobinostat) has been shown to synergistically inhibit the proliferation of leukemia and lymphoma cells by activating the ATM pathway. oncotarget.com This activation signifies the cellular response to the increased levels of DSBs. oncotarget.com

The p53 pathway is also a critical component of the response to PARP-1/HDAC inhibition. p53 is a transcription factor that can induce the expression of genes involved in cell cycle arrest, such as CDKN1A (which encodes p21), and apoptosis. frontiersin.orgnih.gov HDACs are known to deacetylate and inactivate p53. frontiersin.org Therefore, HDAC inhibitors can lead to the acetylation and activation of p53, promoting the transcription of its target genes. oncotarget.com In cutaneous T-cell lymphoma, the combination of the PARP inhibitor talazoparib (B560058) and the HDAC inhibitor romidepsin (B612169) was found to upregulate p21, indicating activation of the p53 pathway. nih.gov This upregulation contributes to cell cycle arrest in the G2/M phase. nih.gov

Induction of Replication Stress

Replication stress, a condition characterized by the slowing or stalling of replication forks, is another significant consequence of PARP-1/HDAC-IN-1 intervention. PARP-1 plays a role in the cellular response to replication stress by stabilizing stalled replication forks. mdpi.com Inhibition of PARP-1 can lead to an increase in replication fork speed and subsequent DNA damage. mdpi.com

HDAC inhibitors contribute to replication stress by downregulating the expression of key proteins involved in DNA replication. aacrjournals.org Studies in Ewing sarcoma cells have shown that HDAC inhibitors can decrease the levels of components of the pre-replication complex (MCM2-7 and CDT1) and other critical replication factors like RRM1, RRM2, CHK1, and WEE1. aacrjournals.org The combination of a PARP inhibitor and an HDAC inhibitor has been shown to induce S-phase arrest due to increased DNA damage and replicative stress in leukemic cell lines. oncotarget.com This heightened replication stress, coupled with the impaired ability to repair the resulting DNA damage, is a major driver of the cytotoxic effects of this combination therapy. nih.govoncotarget.com

Chromatin Remodeling and Epigenetic Alterations

Global and Locus-Specific Histone Acetylation Changes

HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. mdpi.com Histone deacetylation generally leads to a more condensed chromatin structure, which is associated with transcriptional repression. nih.gov By inhibiting HDACs, this compound leads to an increase in global histone acetylation. nih.govnih.gov This results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the DNA repair machinery. nih.govsci-hub.se

The effects of this compound on histone acetylation are not uniform across the genome. The compound can induce locus-specific changes in histone acetylation, altering the expression of specific genes. For example, HDAC inhibitors can increase the acetylation of histones at the promoters of tumor suppressor genes that were silenced by epigenetic mechanisms, leading to their re-expression.

Furthermore, the interplay between PARP-1 and HDACs influences chromatin structure at sites of DNA damage. Upon DNA damage, PARP-1 becomes activated and promotes the relaxation of chromatin through the PARylation of histones and itself. sci-hub.se This open chromatin state facilitates the recruitment of DNA repair proteins. sci-hub.se HDACs, particularly HDAC1 and HDAC2, are components of the NuRD (nucleosome remodeling and deacetylase) complex, which is recruited to DSBs and is essential for their repair. frontiersin.org The inhibition of HDACs can therefore disrupt the normal chromatin remodeling processes required for efficient DNA repair.

The compound this compound has been observed to increase the expression of acetylated α-tubulin with only marginal effects on the acetylation of histones H3 and H4, suggesting a degree of selectivity in its action. medchemexpress.com

Table of Research Findings on this compound Effects

Cellular ProcessKey Protein/Pathway AffectedEffect of this compound InterventionObserved Consequence
DNA Damage RepairHomologous Recombination (HR)Induces "BRCAness" by inhibiting HDACsEnhances synthetic lethality with PARP inhibition
DNA Damage RepairNon-Homologous End Joining (NHEJ)Impairs NHEJ through acetylation of Ku70 and PARP-1Increases accumulation of double-strand breaks
DNA Damage RepairBase Excision Repair (BER)Inhibits PARP-1, trapping it on DNAStalls single-strand break repair
Cell Cycle CheckpointsATM/ATR-CHK1Activates ATM pathway in response to DSBsInduces cell cycle arrest
Cell Cycle Checkpointsp53-p21Increases p21 expressionPromotes G2/M phase cell cycle arrest
ReplicationReplication Fork StabilityInduces replication stressSlows or stalls replication forks, leading to DNA damage
Chromatin RemodelingHistone AcetylationIncreases global and locus-specific histone acetylationAlters gene expression and chromatin accessibility

Gene Expression Modulation and Transcriptional Reprogramming

The intervention with PARP-1/HDAC inhibitors leads to significant alterations in the transcriptional landscape of cancer cells. A key aspect of this reprogramming is the re-expression of tumor suppressor genes that are often silenced in malignant cells. One such critical gene is Schlafen 11 (SLFN11). The expression of SLFN11 is a crucial determinant of sensitivity to DNA-damaging agents, and its epigenetic silencing is a known mechanism of resistance to therapies like PARP inhibitors. biorxiv.orgresearchgate.net

Class I HDAC inhibitors have been shown to induce the expression of SLFN11 in various cancer cell lines. researchgate.netnih.gov This re-expression can sensitize cancer cells that were previously resistant to DNA-damaging treatments. researchgate.netnih.gov The mechanism involves the modulation of the epigenetic state of the SLFN11 promoter region, which can be suppressed through histone deacetylation. researchgate.net By inhibiting HDACs, the chromatin structure at the SLFN11 locus becomes more permissive for transcription, leading to the production of SLFN11 mRNA and protein. researchgate.netnih.gov

The re-activation of SLFN11 expression by HDAC inhibition provides a strong rationale for the dual-targeting strategy. biorxiv.org In Ewing sarcoma, for instance, the epigenetic suppression of SLFN11 contributes to resistance against PARP inhibitors. biorxiv.orgaacrjournals.org A bifunctional PARP-HDAC inhibitor can overcome this resistance by simultaneously blocking DNA repair and reactivating SLFN11, creating a synthetic lethal environment for the cancer cells. biorxiv.org

Table 1: Impact of PARP-1/HDAC Inhibition on Gene Expression

Target Gene Effect of Inhibition Cellular Consequence
SLFN11 Re-expression/Upregulation Increased sensitivity to DNA-damaging agents
p21 Upregulation Cell cycle arrest
p53 Upregulation/Stabilization Cell cycle arrest, Apoptosis
BAX Upregulation Apoptosis
MDM2 Upregulation Component of p53 feedback loop

| GADD45A | Upregulation | DNA damage response, Cell cycle arrest |

Effects on Chromatin Accessibility and DNA Methylation

The structure of chromatin, which dictates the accessibility of DNA to the transcriptional machinery, is dynamically regulated by epigenetic modifications, including histone acetylation and DNA methylation. oup.comtandfonline.com HDACs play a crucial role in maintaining a condensed chromatin state (heterochromatin) by removing acetyl groups from histones, which promotes a tighter association between DNA and the histone octamer. oup.com Inhibition of HDACs leads to histone hyperacetylation, resulting in a more open and transcriptionally active chromatin conformation (euchromatin). oup.comtandfonline.com This increased chromatin accessibility allows for the expression of previously silenced genes, such as tumor suppressors. oup.com

PARP-1 is also a key player in chromatin remodeling and has a complex relationship with DNA methylation. nih.govmdpi.com PARP-1 can regulate the activity of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns after replication. nih.govmdpi.com Specifically, PARP-1 can PARylate DNMT1, thereby inhibiting its function and leading to a reduction in DNA methylation. mdpi.com Furthermore, the auto-PARylation of PARP-1 can cause it to detach from DNA, making the chromatin more accessible to the transcription machinery. mdpi.com

The combined inhibition of PARP-1 and HDACs can therefore have a profound impact on chromatin structure and DNA methylation. HDAC inhibition directly promotes a more open chromatin state. oup.comtandfonline.com Concurrently, inhibiting PARP-1 can lead to its trapping on chromatin, which can interfere with DNA replication and transcription, and may also influence the activity of DNMT1. oncotarget.com This dual action can synergistically alter the epigenetic landscape, leading to the reactivation of silenced genes and enhanced cytotoxicity in cancer cells.

Cell Cycle Progression and Senescence Induction

Cell Cycle Arrest (S-phase and G2/M-phase)

A hallmark of many anticancer therapies is their ability to halt the proliferation of cancer cells by inducing cell cycle arrest. Dual PARP-1/HDAC inhibitors have demonstrated a potent capacity to arrest the cell cycle at the S and G2/M phases. biorxiv.orgaacrjournals.org This is a result of the combined effects of inhibiting both PARP-1 and HDACs.

PARP inhibitors are known to cause an accumulation of cells in the S and G2/M phases of the cell cycle. biorxiv.orgaacrjournals.org This is because PARP-1 plays a critical role in the repair of single-strand DNA breaks that occur during DNA replication in the S-phase. aacrjournals.org When PARP-1 is inhibited, these breaks are not efficiently repaired, leading to the collapse of replication forks and the formation of double-strand breaks, which in turn activates the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis. aacrjournals.org

HDAC inhibitors, on the other hand, can induce cell cycle arrest at both the G1/S and G2/M transitions. frontiersin.org They achieve this by regulating the expression of key cell cycle proteins, such as p21 and cyclins. frontiersin.org For example, HDAC inhibitors can upregulate the expression of the cyclin-dependent kinase inhibitor p21, which can halt the cell cycle at both checkpoints. frontiersin.orgnih.gov

The combination of PARP and HDAC inhibition in a single molecule results in a more profound and sustained cell cycle arrest than either agent alone. biorxiv.orgnih.gov Studies with bifunctional inhibitors have shown a strong induction of S and G2/M arrest in cancer cell lines at nanomolar concentrations. biorxiv.orgaacrjournals.org This enhanced effect is likely due to the synergistic action of preventing DNA repair and simultaneously disrupting the regulation of cell cycle checkpoint proteins.

Table 2: Research Findings on Cell Cycle Arrest

Cell Line Compound Observed Effect
Ewing Sarcoma (TC32, CHLA10) kt-3283 (PARP/HDAC inhibitor) Strong S and G2/M cell cycle arrest. biorxiv.orgaacrjournals.org
Cutaneous T-cell Lymphoma (MBL2) Talazoparib (PARP inhibitor) + Romidepsin (HDAC inhibitor) Disappearance of S-phase and arrest at G2/M. nih.gov

Induction of Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that can be triggered by various cellular stresses, including DNA damage and oncogene activation. nih.gov It serves as a potent tumor-suppressive mechanism. Both PARP-1 and HDACs are implicated in the regulation of cellular senescence.

The DNA damage response (DDR) is a primary driver of senescence, and PARP-1 is a key component of the DDR pathway. nih.gov Chronic activation of PARP-1 due to persistent DNA damage can contribute to the establishment of the senescent state. nih.gov Conversely, inhibition of PARP has also been shown to induce senescence, particularly in combination with DNA-damaging agents like radiation. plos.orgaacrjournals.org This is thought to occur by preventing the repair of DNA lesions, leading to persistent DNA damage signaling and the activation of senescence pathways. aacrjournals.org

HDACs also play a role in regulating senescence. For instance, HDAC2, in conjunction with HDAC1, is involved in the DNA damage response and the regulation of cellular senescence. physiology.org The activity of certain microRNAs that regulate senescence, such as miR-7, can be influenced by the PARP1/NF-κB signaling pathway, which is involved in the senescence program. cellphysiolbiochem.com

The dual inhibition of PARP-1 and HDACs can create a cellular environment ripe for the induction of senescence. The accumulation of unrepaired DNA damage due to PARP inhibition, coupled with the altered gene expression profiles caused by HDAC inhibition, can synergistically push cancer cells into a senescent state. aacrjournals.orgcellphysiolbiochem.com This provides an alternative mechanism for tumor growth control beyond immediate cell death.

Apoptosis and Programmed Cell Death Pathways

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Dual PARP-1/HDAC inhibitors can effectively re-engage these cell death pathways.

The induction of apoptosis by these dual inhibitors is a multifactorial process. The extensive DNA damage caused by PARP inhibition, if not repaired, can trigger the intrinsic apoptotic pathway. nih.gov This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. The upregulation of pro-apoptotic proteins like Bax is a key event in this process. nih.govmdpi.com

HDAC inhibitors also contribute to apoptosis by altering the expression of genes that regulate cell death. mdpi.com They can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes. mdpi.com Furthermore, some HDAC inhibitors have been shown to induce the cleavage of pro-apoptotic markers like PARP-1 and Bax, indicating the activation of apoptotic signaling. mdpi.com

The combination of PARP and HDAC inhibition has been shown to have a synergistic pro-apoptotic effect. nih.govnih.gov In cutaneous T-cell lymphoma, the combination of a PARP inhibitor and an HDAC inhibitor led to a synergistic cytotoxic effect mediated by the downregulation of DNA repair genes and the stimulation of apoptosis via the Blimp-1/Bax axis. nih.gov Similarly, in glioblastoma cells, the concurrent administration of a PARP inhibitor and an HDAC inhibitor resulted in increased rates of apoptosis. nih.gov This enhanced apoptosis is likely due to the overwhelming cellular stress caused by the dual blockade of DNA repair and the epigenetic reprogramming of cell death pathways.

Caspase-Dependent and Independent Cell Death Mechanisms

The simultaneous inhibition of PARP-1 and HDACs triggers robust apoptotic responses through both caspase-dependent and caspase-independent pathways. PARP-1 itself is a critical protein in cell death regulation; its overactivation can lead to energy failure and necrosis, while it is also involved in caspase-dependent and independent apoptosis. nih.gov

In the classical caspase-dependent pathway, the cleavage of PARP-1 by caspases, particularly caspase-3 and -7, is a well-established hallmark of apoptosis. molbiolcell.org This cleavage separates the DNA-binding domain from the catalytic domain, preventing the enzyme from participating in DNA repair. molbiolcell.org The inhibition of HDACs can promote this cascade. For instance, some HDAC inhibitors (HDACi) are known to activate caspase-3, leading to the cleavage of its substrate, PARP-1, thereby contributing to apoptosis. nih.gov However, the engagement of caspases is not always required for cell death induced by these inhibitors.

Research has demonstrated that HDACi can induce apoptosis in certain cancer cells, such as pancreatic adenocarcinoma lines, through a caspase-independent mechanism. aacrjournals.org In these cases, cell death proceeds even when caspase activity is blocked by specific inhibitors. aacrjournals.org Studies on hematologic cancer cells have shown that the inhibition of protein PARylation by HDACi occurs in a caspase-independent manner. nih.gov Even though HDACi treatment can lead to partial PARP-1 cleavage, the significant decrease in PARylation, a key function of PARP-1, is not prevented by pan-caspase inhibitors, indicating a separate, caspase-independent mechanism of action. nih.govpnas.org This suggests that the anti-tumor efficacy of HDACi is partly due to the downregulation of PARylation, which compromises DNA repair pathways and heightens the sensitivity of cancer cells to further insults. nih.gov

The combination of PARP and HDAC inhibitors leverages these multiple death pathways. The synergistic cytotoxicity arises from the simultaneous disruption of DNA repair (via PARP inhibition) and the alteration of gene expression and protein function (via HDAC inhibition), pushing the cell towards apoptosis through various routes.

Table 1: Mechanisms of Cell Death Induction by PARP-1 and HDAC Inhibition

MechanismKey FindingsReferences
Caspase-Dependent Apoptosis HDAC inhibitors can activate caspases (e.g., Caspase-3), leading to the proteolytic cleavage of PARP-1, a hallmark of apoptosis. molbiolcell.orgnih.gov
Caspase-Independent Apoptosis HDAC inhibitors have been shown to induce apoptosis in pancreatic and hematologic cancer cells without requiring caspase activation. nih.govaacrjournals.org
PARP-1 Cleavage Cleavage of PARP-1 by caspases separates its DNA-binding and catalytic domains, inactivating its repair function. molbiolcell.org
Inhibition of PARylation HDACi can cause a significant, caspase-independent decrease in protein PARylation, a critical function of PARP-1 in DNA repair. nih.gov

Modulation of Apoptotic Regulators (e.g., Blimp-1/Bax axis, p53, p21)

The pro-apoptotic effects of combined PARP-1 and HDAC inhibition are mediated by the precise modulation of key regulatory proteins. A significant synergistic effect has been observed in cutaneous T-cell lymphoma, where the combination of a PARP inhibitor (Talazoparib) and an HDAC inhibitor (Romidepsin) stimulates apoptosis via the Blimp-1/Bax axis. nih.gov In this model, the two inhibitors converge on the upregulation of B-lymphocyte-induced maturation protein-1 (Blimp-1) and the pro-apoptotic protein Bax through distinct upstream pathways, leading to enhanced cleavage of caspases 6 and 7. nih.gov

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are also central to the action of these inhibitors.

p53: The activity of p53 is regulated by acetylation, a process controlled by HATs and HDACs. mdpi.com HDACs, particularly class I and sirtuins, typically downregulate p53 activity. frontiersin.org Inhibition of HDACs can lead to hyperacetylation of p53, enhancing its stability and transcriptional activity, which in turn can promote the expression of pro-apoptotic genes. mdpi.comfrontiersin.org However, the role of p53 can be context-dependent, as some HDACi exert their effects independently of p53 status. mdpi.comfrontiersin.org

p21: The p21 gene, a critical regulator of cell cycle arrest, is a key target of both p53 and HDACs. nih.gov HDAC1 acts as a repressor of p21 expression. nih.gov The activation of p53 can counteract this repression by displacing HDAC1 from the p21 promoter, leading to histone acetylation and gene transcription. nih.gov Furthermore, HDAC inhibitors can induce p21 expression in a p53-independent manner by directly causing chromatin remodeling at the p21 promoter. frontiersin.orgnih.gov This induction of p21 contributes to the cell cycle arrest often observed following treatment with HDACi. frontiersin.org

The interplay between these regulators is complex. For example, in some contexts, the combination of an HDACi with another agent prevented the upregulation of p21, which can have a protective role, thereby sensitizing cells to apoptosis. plos.org This highlights how dual PARP-1/HDAC inhibition can reprogram the apoptotic threshold by influencing a network of regulatory proteins.

Table 2: Modulation of Key Apoptotic Regulators

RegulatorEffect of PARP-1/HDAC InhibitionMechanismReferences
Blimp-1/Bax axis UpregulationSynergistic action of PARP and HDAC inhibitors converges to increase Blimp-1 and Bax expression, promoting apoptosis. nih.gov
p53 Activation/UpregulationHDAC inhibition can lead to p53 hyperacetylation, increasing its stability and pro-apoptotic activity. Some PARP inhibitors also upregulate p53. nih.govmdpi.comfrontiersin.org
p21 UpregulationHDAC inhibitors induce p21 expression through both p53-dependent and p53-independent mechanisms, leading to cell cycle arrest. frontiersin.orgnih.gov

Autophagy Modulation

Autophagy is a cellular degradation and recycling process that can either promote cell survival under stress or contribute to cell death. The inhibition of HDACs is a known trigger of autophagy in cancer cells. nih.govtandfonline.com This induction can occur through several mechanisms, including the inhibition of the mTOR signaling pathway and the transcriptional upregulation of autophagy-related genes (ATGs) via the transcription factor FOXO1. tandfonline.com The acetylation status of non-histone proteins, including multiple ATG proteins, is critical for the autophagic process, and by preventing their deacetylation, HDACi can promote autophagy. nih.gov

PARP-1 is also intricately linked to autophagy. Its activation in response to DNA damage can deplete cellular NAD+ and ATP levels, triggering the AMPK pathway and subsequent mTORC1 suppression, which are key events in autophagy induction. nih.gov Furthermore, in some contexts, the degradation of PARP-1 itself can be mediated by the autophagy pathway. plos.org

The role of autophagy in the context of PARP-1/HDAC inhibition is multifaceted. It can act as a pro-survival mechanism, where cancer cells use autophagy to withstand the stress induced by the inhibitors. tandfonline.com In such cases, the inhibition of autophagy can sensitize cancer cells to the cytotoxic effects of HDACi, leading to enhanced apoptotic cell death. tandfonline.com Conversely, under certain conditions, autophagy can function as a form of programmed cell death. The functional status of p53 can act as a switch between apoptosis and autophagy in response to HDACi. mdpi.com Therefore, this compound likely modulates this delicate balance, influencing the cell's ultimate fate.

Immunomodulatory Effects (mechanistic aspects)

A growing body of evidence indicates that inhibiting PARP-1 and HDACs can modulate the tumor immune microenvironment, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune attack.

PARP-1 is a key regulator of inflammation and immunity, partly through its role as a coactivator for transcription factors like NF-κB, which controls the expression of numerous inflammatory genes. nih.govresearchgate.net PARP inhibition can trigger an inflammatory response within tumor cells. One of the key mechanisms identified is the activation of the cGAS/STING (cyclic GMP–AMP synthase/stimulator of interferon genes) pathway. nih.gov PARP inhibition can lead to the accumulation of cytoplasmic DNA fragments from unresolved DNA damage, which are then detected by cGAS, triggering STING and leading to the production of type I interferons and other inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, such as T cells, into the tumor. nih.gov

Dual PARP and HDAC inhibitors, including the specific compound this compound, have been shown to effectively induce this STING-mediated antitumor immunity. medchemexpress.com The inhibition of HDACs can further enhance this effect. HDACs are known to regulate the expression of various immune-related genes, including those for antigen presentation machinery (MHC molecules), cytokines, and immune checkpoint molecules. By remodeling chromatin, HDACi can increase the visibility of tumor cells to the immune system. The combination of these effects—inducing immunogenic cell death and enhancing tumor antigen presentation—primes the tumor for a more robust response to immune checkpoint blockade therapies. nih.gov

Preclinical Research Paradigms and Translational Mechanistic Insights with Parp 1/hdac in 1

In Vitro Cellular Model Systems for Mechanistic Dissection

In vitro models are fundamental for elucidating the cellular and molecular effects of novel therapeutic agents. For dual PARP-1 and HDAC inhibitors, these systems have been crucial for understanding their impact on DNA damage repair, epigenetic regulation, and cell viability across a spectrum of cancer types.

A key rationale for combining PARP and HDAC inhibition is the ability of HDAC inhibitors to induce a state of "BRCAness" or functional Homologous Recombination (HR) deficiency in cancer cells that are otherwise HR-proficient. nih.govaacrjournals.orgaacrjournals.org This pharmacologically induced vulnerability renders them susceptible to the synthetic lethality mechanism of PARP inhibitors. researchgate.netmdpi.com

Research on dual PARP/HDAC inhibitors has explored this concept in various cell lines. PARP-1/HDAC-IN-1 (also referred to as compound 1-8-6) demonstrated potent antiproliferative activity against a panel of six human cancer cell lines, including those with varying HR status. nih.gov For instance, it was effective in MDA-MB-436, a triple-negative breast cancer (TNBC) cell line known for HR defects, as well as in other lines such as the ovarian cancer cell line ES-2 and the prostate cancer line DU145. medchemexpress.com Similarly, a series of novel dual PARP/HDAC inhibitors showed marked efficacy in reducing the viability of TNBC cells, with IC50 values significantly lower than those of single-agent PARP or HDAC inhibitors like Olaparib (B1684210) and Vorinostat. nih.gov

Mechanistically, these dual inhibitors induce DNA damage, as evidenced by the increased phosphorylation of H2A.X (γH2A.X), a marker for DNA double-strand breaks. nih.gov This accumulation of DNA damage, coupled with the impaired repair capacity, leads to enhanced cancer cell death.

CompoundCell LineCancer TypeObserved Effect (IC50)Reference
This compound (1-8-6)MDA-MB-436Triple-Negative Breast Cancer0.35 μM medchemexpress.com
This compound (1-8-6)ES-2Ovarian Cancer1.16 μM medchemexpress.com
This compound (1-8-6)DU145Prostate Cancer3.38 μM medchemexpress.com
This compound (1-8-6)A549Lung Cancer5.67 μM medchemexpress.com
This compound (1-8-6)HCC1937Breast Cancer2.85 μM medchemexpress.com
This compound (1-8-6)Capan-1Pancreatic Cancer4.53 μM medchemexpress.com
kt-3283TC32, A673, CHLA10Ewing SarcomaEnhanced cytotoxicity vs. single agents nih.gov

To better recapitulate the three-dimensional architecture and complexity of solid tumors, researchers have employed spheroid and organoid models. These 3D culture systems provide more biologically relevant insights than traditional 2D monolayer cultures.

In studies involving the dual PARP/HDAC inhibitor kt-3283, three-dimensional spheroid models of Ewing sarcoma were utilized. nih.govaacrjournals.orgaacrjournals.org The results demonstrated that kt-3283 was effective at lower concentrations in these spheroid models compared to the effects of single-agent PARP (Olaparib) and HDAC (Vorinostat) inhibitors. aacrjournals.orgresearchgate.net This suggests that the dual-inhibition strategy is particularly potent in a model that mimics the structural aspects of a tumor, highlighting the potential for enhanced efficacy in vivo. nih.gov

The therapeutic concept of dual PARP and HDAC inhibition has shown significant promise in specific cancer types that are often resistant to conventional therapies.

Ewing Sarcoma: This rare and aggressive bone cancer has been a key area of investigation. Ewing sarcoma cells have been found to be highly sensitive to dual PARP and HDAC inhibition. nih.govresearchgate.net The bifunctional inhibitor kt-3283 displayed enhanced cytotoxicity in multiple Ewing sarcoma cell lines (TC32, A673, CHLA10) compared to single agents. nih.govaacrjournals.org Mechanistic studies revealed that this effect was associated with the induction of significant DNA damage and a strong cell-cycle arrest in the S and G2/M phases. nih.govaacrjournals.org

Hematologic Malignancies: The combination of PARP and HDAC inhibitors has also been explored in blood cancers. nih.govnih.gov Studies in various hematologic cancer cell lines and patient-derived samples showed that HDAC inhibitors can inhibit protein poly(ADP-ribosyl)ation (PARylation), a process catalyzed by PARP1. nih.gov This inhibition of PARylation correlated with decreased levels of key DNA repair proteins. The combination of HDAC and PARP1 inhibitors resulted in synergistic cytotoxicity in lymphoma cell lines. nih.gov In cutaneous T-cell lymphoma, combining the PARP inhibitor Talazoparib (B560058) with the HDAC inhibitor Romidepsin (B612169) synergistically downregulated DNA repair genes and stimulated apoptosis. ashpublications.orgescholarship.org

Cancer ModelCompound(s)Key Mechanistic FindingsReference
Ewing Sarcomakt-3283Enhanced cytotoxicity, induction of γH2A.X, strong S and G2/M cell-cycle arrest. nih.govaacrjournals.org
Hematologic Malignancies (e.g., Lymphoma)HDACi + PARPi (Combination)Inhibition of PARylation, decreased DNA repair protein levels, synergistic cytotoxicity. nih.gov
Cutaneous T-cell LymphomaTalazoparib + RomidepsinDownregulation of DNA-repair genes (FANCA, FANCD2), stimulation of apoptosis via Blimp-1/Bax axis. ashpublications.orgescholarship.org
Triple-Negative Breast CancerThis compound (B102)Induction of DNA damage, inhibition of HRR gene expression, apoptosis induction. nih.govmedchemexpress.com

While the tumor microenvironment plays a critical role in cancer progression and therapy response, the available preclinical literature on specific dual inhibitors like this compound has predominantly focused on tumor-cell-intrinsic mechanisms. Investigations using co-culture models to explore the impact of these agents on the interactions between cancer cells and stromal or immune cells are not extensively detailed in the current body of research. However, one study noted that this compound (1-8-6) displayed anti-angiogenesis activities, suggesting a potential effect on the tumor microenvironment that warrants further investigation. nih.gov

In Vivo Preclinical Model Systems for Pathway Validation

To confirm that the mechanisms observed in vitro translate into therapeutic efficacy in a living organism, in vivo preclinical models are essential.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the anti-tumor activity of novel compounds. The dual PARP and HDAC inhibition strategy has been validated in such models.

For instance, in vivo experiments using a murine model of cutaneous T-cell lymphoma confirmed the therapeutic impact of combining a PARP inhibitor (Talazoparib) with an HDAC inhibitor (Romidepsin). ashpublications.orgescholarship.org This combination demonstrated a synergistic anti-lymphoma effect, validating the pathway in a live animal model. escholarship.org Furthermore, a study on novel dual PARP/HDAC inhibitors for triple-negative breast cancer reported that the compounds exerted a potent antitumor effect in vivo, indicating successful pathway validation in a solid tumor xenograft model. nih.gov These in vivo studies provide a strong preclinical justification for the continued development of dual-targeting molecules like this compound.

Syngeneic Models and Immunocompetent Hosts for Immune Response Studies (mechanistic)

The investigation of dual PARP and HDAC inhibitors, such as this compound, in syngeneic mouse models is crucial for understanding their impact on the tumor-immune microenvironment. These models, which utilize tumor cells implanted into mice with a competent immune system of the same genetic background, allow for the study of interactions between the therapeutic agent, cancer cells, and host immune responses.

In a syngeneic murine 4T1 triple-negative breast cancer (TNBC) model, novel dual PARP/HDAC inhibitors demonstrated the ability to activate tumoral type I interferon (IFN) signaling through the cGAS-STING pathway. nih.gov This activation led to the production of proinflammatory chemokines, enhanced generation of neoantigens, and upregulation of MHC class I antigen-processing genes. nih.gov Consequently, these molecular changes fostered a more immunogenic tumor microenvironment. When combined with an anti-PD-L1 immune checkpoint inhibitor, the dual PARP/HDAC inhibitor showed enhanced antitumor immunity, highlighting its potential to modulate the immune response and overcome resistance to immunotherapy. nih.gov

Mechanistically, the combined inhibition of HDAC and PARP can induce STING re-expression in tumors where it was previously deficient, promoting the accumulation of cytosolic DNA and activating an interferon response. researchgate.net This process reactivates the STING pathway, leading to increased infiltration and activation of T cells and dendritic cells within the tumor microenvironment. researchgate.net Studies with other HDAC inhibitors in syngeneic models, such as the Hepa1-6 and CT26 mouse models, have also shown that they can suppress M2 macrophage polarization and decrease myeloid-derived suppressor cells, further contributing to a more robust anti-cancer immune response when combined with immune checkpoint inhibitors. nih.gov

Genetically Engineered Mouse Models (GEMMs) in this compound Context

Genetically Engineered Mouse Models (GEMMs) are powerful tools for preclinical research as they involve the development of tumors de novo in a specific organ or tissue, closely mimicking human cancer progression and the tumor microenvironment. While specific studies utilizing GEMMs for the compound this compound are not extensively detailed in the available literature, the rationale for their use is well-established based on research with individual HDAC and PARP inhibitors.

For instance, GEMMs have been employed to study the effects of HDAC inhibitors on various pathologies. An N171-82Q transgenic mouse model of Huntington's disease was used to show that a selective HDAC3 inhibitor could downregulate astrocyte activation and provide neuroprotective effects. nih.gov Similarly, an APP/PS1 transgenic mouse model for Alzheimer's disease demonstrated that HDAC3 inhibition could alleviate microglial activation. nih.gov In the context of cancer immunology, GEMMs like the pmel-1 model have been used to show that HDAC inhibitors can increase antigen presentation by tumor cells and enhance the function of immune cells. mdpi.com

The application of cancer-specific GEMMs to the study of dual this compound would provide significant translational insights. These models could elucidate how the dual inhibitor affects tumor initiation, progression, and metastasis in an immunocompetent host with a native tumor microenvironment, offering a more clinically relevant system than traditional cell line xenografts.

Biomarker Identification and Pharmacodynamic Endpoints in Preclinical Models

Assessment of PARylation Inhibition (e.g., PAR levels)

A primary mechanism of action for this compound is the inhibition of Poly(ADP-ribose) Polymerase 1 (PARP1). The most direct method to confirm this activity in preclinical models is to measure the levels of poly(ADP-ribose) (PAR), the product of the PARP enzyme. nih.govresearchgate.net PARP1 is activated by DNA damage and catalyzes the synthesis of PAR polymers from NAD+, which then act as a scaffold to recruit DNA repair proteins. ashpublications.orgjhu.edu

Inhibition of PARP1's catalytic activity by an inhibitor prevents this PARylation cascade. nih.gov Cellular PAR synthesis assays are commonly used to determine the level of PAR formation and calculate the inhibitory concentration (IC50) of compounds like this compound. nih.gov Studies on dual-function inhibitors confirm their ability to inhibit PAR formation in cells, often with potency comparable to dedicated PARP inhibitors like Olaparib. nih.gov Furthermore, research indicates that HDAC inhibitors can independently lead to a significant inhibition of protein PARylation, suggesting a synergistic effect when combined with a PARP inhibitor in a single molecule. nih.gov This inhibition of PARylation negatively affects the status of DNA repair proteins, contributing to the compound's anti-tumor efficacy. nih.govoncotarget.com

Model SystemAssayKey FindingReference
Cellular ModelsPAR Synthesis AssayDual inhibitors effectively reduce PAR formation, confirming target engagement. nih.gov
Hematologic Cancer CellsWestern Blot for PARHDAC inhibitors alone can significantly inhibit protein PARylation. nih.gov
Neonatal Mouse Brain (Hypoxia-Ischemia)Immunohistochemistry for PARIncreased PAR immunoreactivity is a marker of PARP-1 activation following DNA damage. jhu.edu

Monitoring Histone Acetylation Levels (e.g., other acetylated proteins)

The second functional component of this compound is the inhibition of histone deacetylases (HDACs). HDACs remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. nih.govijbs.com An effective HDAC inhibitor will therefore lead to an increase in the acetylation levels of its target proteins.

Preclinical evaluation of this compound demonstrated that the compound increases the expression level of acetylated α-tubulin. medchemexpress.com This indicates successful inhibition of HDAC6, a specific class IIb HDAC that primarily targets non-histone proteins like α-tubulin. The same study noted that this compound had only marginal effects on the acetylation of histones H3 and H4, suggesting a degree of selectivity in its HDAC inhibitory profile. medchemexpress.com In broader studies, HDAC inhibitors are well-documented to increase the acetylation of histones, which relaxes the chromatin structure and is generally associated with increased transcriptional activation. nih.govresearchgate.net This modulation of histone acetylation can alter the expression of genes involved in critical cellular processes, including DNA repair, cell cycle control, and apoptosis. nih.govsemanticscholar.org

Target ProteinMethodResult of InhibitionReference
α-tubulinWestern BlotIncreased acetylation medchemexpress.com
Histone H3/H4Western BlotIncreased acetylation (general HDACi effect) nih.govresearchgate.net
DNA Repair Proteins (Ku70, Ku80, etc.)Western BlotIncreased acetylation nih.govsemanticscholar.org

Evaluation of DNA Damage Markers (e.g., γH2AX foci, comet assay)

By inhibiting two key pathways involved in DNA repair (PARP-mediated single-strand break repair and HDAC-mediated chromatin remodeling), dual inhibitors like this compound are expected to lead to an accumulation of unresolved DNA damage, particularly toxic double-strand breaks (DSBs). nih.govsemanticscholar.org The presence of DSBs is a critical pharmacodynamic endpoint.

A key surrogate marker for DSBs is the phosphorylation of histone variant H2AX, termed γH2AX. nih.govnih.gov The formation of γH2AX foci at the sites of DNA breaks can be visualized and quantified using immunofluorescence or measured by western blotting. researchgate.netnih.gov Preclinical studies with bifunctional PARP-HDAC inhibitors have shown an elevation in DNA damage as assessed by γH2AX tracking. nih.gov The comet assay, which directly visualizes DNA fragmentation in individual cells, is another method used to confirm the DNA-damaging effects of these compounds. nih.gov The combination of PARP and HDAC inhibition leads to an overwhelming increase in DSBs, which ultimately commits the cancer cells to apoptosis. nih.govsemanticscholar.org This induction of DNA damage is a central component of the compound's cytotoxic effect. nih.govbiorxiv.org

Marker/AssayType of Damage MeasuredExpected Outcome with this compoundReference
γH2AX DNA Double-Strand BreaksIncreased levels/foci formation nih.govresearchgate.netnih.gov
Comet Assay DNA FragmentationIncreased tail moment (more DNA damage) nih.gov
ATM Pathway Activation DNA Damage ResponseIncreased phosphorylation of ATM and downstream targets nih.govsemanticscholar.org

Cell Cycle and Apoptosis Marker Analysis (e.g., propidium (B1200493) iodide, caspase 3 cleavage)

The accumulation of extensive DNA damage induced by this compound typically forces cells to halt their progression through the cell cycle and can trigger programmed cell death, or apoptosis. nih.gov Analysis of these endpoints is a key part of preclinical evaluation.

Cell cycle distribution is commonly analyzed by staining cells with propidium iodide followed by flow cytometry. nih.gov Studies on dual PARP and HDAC inhibitors have demonstrated that they can induce a strong S and G2/M phase cell-cycle arrest. nih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis, providing a window for either repair or the initiation of apoptosis.

Apoptosis is confirmed by measuring the activation of key effector proteins in the cell death cascade. A hallmark of apoptosis is the cleavage and activation of caspases, particularly caspase 3. nih.govoncotarget.com Western blotting for cleaved caspase 3 is a standard method to detect apoptosis induction. nih.govoncotarget.com The cleavage of PARP1 itself by caspases is another widely used marker of apoptosis. oncotarget.com The synergistic combination of PARP and HDAC inhibition has been shown to effectively induce apoptosis in various cancer cell lines. nih.govnih.govsemanticscholar.org

ProcessMarker/MethodFindingReference
Cell Cycle Propidium Iodide Staining & Flow CytometryS and G2/M phase arrest nih.gov
Apoptosis Cleaved Caspase 3 Levels (Western Blot)Increased cleavage, indicating apoptosis activation nih.govoncotarget.com
Apoptosis Cleaved PARP1 Levels (Western Blot)Increased cleavage oncotarget.com
Apoptosis Annexin V StainingIncreased number of Annexin V-positive cells nih.gov

Combination Strategies and Mechanistic Underpinnings in Preclinical Settings

The therapeutic potential of a dual-target inhibitor like this compound is significantly amplified through combination strategies. By simultaneously blocking two key nodes in cellular maintenance—DNA repair and epigenetic regulation—this compound creates multiple vulnerabilities in cancer cells. Preclinical research has focused on exploiting these vulnerabilities by combining the dual-inhibition strategy with other anticancer agents. The core principle of these combinations is to induce synthetic lethality, a state where the combination of deficiencies in two or more genes or pathways leads to cell death, whereas a deficiency in only one is tolerable.

The combination of PARP and HDAC inhibition serves as a powerful sensitizing strategy for conventional DNA-damaging agents like chemotherapy and radiation. The mechanistic synergy lies in a two-pronged assault on the cancer cell's ability to manage and repair DNA damage.

Mechanistic Underpinnings: HDAC inhibitors contribute to this synergy by relaxing chromatin structure, which can make DNA more accessible and susceptible to damage from chemotherapeutic agents or radiation. More critically, HDAC inhibitors downregulate key proteins involved in DNA damage response (DDR) and repair pathways, particularly the homologous recombination (HR) pathway. nih.govnih.gov This is achieved by reducing the expression of essential HR-related genes, effectively creating a state of "BRCAness" or HR deficiency even in cancer cells with proficient DNA repair machinery. nih.gov

Concurrently, the PARP inhibition component of this compound capitalizes on this induced vulnerability. PARP enzymes are crucial for repairing single-strand breaks (SSBs). When PARP is inhibited, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. amegroups.orgnih.gov In the state of induced HR deficiency, the cell is unable to accurately repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. nih.govnih.gov

Preclinical Findings: Preclinical studies combining separate PARP and HDAC inhibitors have consistently demonstrated this synergistic effect across various cancer models. In glioblastoma, the combination enhanced cancer cell death, induced apoptosis, and impaired cell cycle progression. nih.gov Similarly, in hematologic cancer cell lines, the combination showed synergistic cytotoxicity, which was further amplified when a chemotherapeutic regimen was added. nih.gov The dual inhibition strategy also acts as a potent radiosensitizer. By crippling the cell's DNA repair capacity, PARP and HDAC inhibition significantly enhances the cell-killing effects of ionizing radiation, a cornerstone of cancer therapy. nih.gov

Table 1: Mechanistic Synergy with DNA-Damaging Agents

ComponentMechanism of ActionSynergistic Outcome
HDAC Inhibition Downregulates expression of homologous recombination (HR) repair proteins (e.g., RAD51, BRCA1), inducing a "BRCAness" phenotype. Relaxes chromatin, potentially increasing DNA accessibility to damaging agents.Overwhelms the cancer cell's DNA repair capacity, leading to the accumulation of lethal double-strand breaks. This results in enhanced cell cycle arrest, apoptosis, and sensitization to chemotherapy and radiation.
PARP Inhibition Prevents the repair of single-strand breaks (SSBs), leading to their conversion into double-strand breaks (DSBs) during replication. Traps PARP enzymes on damaged DNA, creating cytotoxic lesions.

Combining this compound with other epigenetic modulators, particularly DNA methyltransferase (DNMT) inhibitors (also known as hypomethylating agents), represents a strategy to deepen the assault on the cancer epigenome and DNA repair machinery.

Mechanistic Underpinnings: DNMT inhibitors, such as decitabine, function by incorporating into DNA and trapping DNMT enzymes onto the DNA strand. This action not only inhibits DNA methylation but also creates DNA lesions that require repair. The resulting PARP1-DNA and DNMT1-DNA complexes obstruct DNA repair, transcription, and replication, leading to the formation of DSBs and cell death.

The synergy with a dual PARP/HDAC inhibitor is multifaceted. The HDAC inhibition component can increase the acetylation of DNA repair proteins, further impairing their function. frontiersin.org Simultaneously, the PARP inhibitor component traps PARP1 at the sites of DNMT inhibitor-induced DNA damage. This "trapping" of both PARP1 and DNMT1 on the chromatin is a key synergistic mechanism. frontiersin.org This dual blockade prevents the recruitment of other necessary repair factors and amplifies the level of cytotoxic DSBs beyond what any single agent could achieve. Furthermore, this triple-epigenetic assault can down-regulate critical DNA repair complexes like the Nucleosome Remodeling Deacetylase (NuRD) complex, further crippling the cell's ability to resolve DNA damage. frontiersin.org

Preclinical Findings: Studies in acute myeloid leukemia (AML) and lymphoma cell lines have demonstrated significant synergistic cytotoxicity with a three-drug combination of a PARP inhibitor, an HDAC inhibitor, and a DNMT inhibitor. frontiersin.org This combination led to a significant increase in chromatin-bound PARP1 and DNMT1, acetylation of DNA repair proteins (including Ku70 and PARP1 itself), and increased markers of DNA damage, ultimately triggering robust apoptosis. frontiersin.org These findings provide a strong rationale for using a bifunctional agent like this compound in combination with DNMT inhibitors to achieve a more profound and durable anti-tumor response in hematological malignancies.

Table 2: Mechanistic Synergy with DNA Methyltransferase (DNMT) Inhibitors

ComponentMechanism of ActionSynergistic Outcome
DNMT Inhibition Traps DNMT1 enzyme on DNA, creating DNA lesions and inducing DNA damage that requires repair.Creates a multi-level blockade of DNA repair by trapping both PARP1 and DNMT1 on chromatin. Increases acetylation and inactivation of DNA repair proteins. Down-regulates essential repair complexes (e.g., NuRD), leading to a catastrophic accumulation of DNA damage and synergistic cancer cell death.
PARP Inhibition Traps PARP1 at the sites of DNMT inhibitor-induced damage, preventing the recruitment of repair factors.
HDAC Inhibition Increases acetylation of key DNA repair proteins, inhibiting their function. Contributes to the down-regulation of DNA repair complexes.

The application of this compound extends to combinations with other targeted therapies, including kinase inhibitors and immunotherapy, by modulating critical cellular signaling and immune interactions.

Synergy with Kinase Inhibitors: Many signaling pathways, such as the PI3K/AKT pathway, are involved in regulating DSB repair through HR. mdpi.com Inhibitors targeting this pathway can induce HR deficiency by downregulating BRCA1/2 expression. mdpi.com Combining a PI3K inhibitor with a dual PARP/HDAC inhibitor could therefore create a powerful synthetic lethal interaction. The PI3K inhibitor would suppress HR gene expression, while the PARP/HDAC inhibitor would both reinforce this "BRCAness" and simultaneously block the alternative SSB repair pathway, leading to enhanced tumor cell killing. mdpi.comspandidos-publications.com

Synergy with Immunotherapy: A growing body of preclinical evidence suggests that the combination of PARP and HDAC inhibition can remodel the tumor microenvironment from immunologically "cold" to "hot," thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) like anti-PD-L1 therapy. nih.gov

Molecular Interactions and Mechanisms: The dual inhibition of PARP and HDAC induces significant DNA damage, leading to the accumulation of cytosolic DNA fragments. nih.govresearchgate.net This cytosolic DNA is recognized by the cGAS-STING pathway, a key sensor of innate immunity. nih.govresearchgate.net Activation of this pathway triggers the production of type I interferons (IFNs) and other proinflammatory cytokines. This IFN signaling, in turn, promotes the recruitment of cytotoxic CD8+ T-cells into the tumor, enhances the generation of neoantigens, and upregulates the expression of PD-L1 on cancer cells, making them visible and vulnerable to an anti-PD-L1 blockade. frontiersin.orgnih.gov Novel dual PARP/HDAC inhibitors have been shown to induce these effects, leading to enhanced antitumor immunity when combined with ICIs in preclinical models of triple-negative breast cancer. nih.govmedchemexpress.com

Table 3: Mechanistic Synergy with Targeted Therapies

Targeted Therapy ClassMolecular Interaction/MechanismSynergistic Outcome
Kinase Inhibitors (e.g., PI3K/AKT inhibitors) Kinase inhibitors can downregulate the expression of key homologous recombination (HR) genes (e.g., BRCA1/2), inducing HR deficiency.Creates a synthetic lethal interaction where both HR and single-strand break repair pathways are simultaneously blocked, leading to enhanced cytotoxicity.
Immune Checkpoint Inhibitors (e.g., anti-PD-L1) PARP/HDAC inhibition causes accumulation of cytosolic DNA, activating the cGAS-STING pathway. This leads to Type I Interferon production, increased neoantigen presentation, and recruitment of cytotoxic T-cells. It also upregulates PD-L1 expression on tumor cells.Transforms the tumor microenvironment to be more immunologically active, overcoming resistance to immunotherapy and enhancing the efficacy of immune checkpoint blockade.

Mechanisms of Resistance and Rational Strategies for Overcoming Them in Parp 1/hdac in 1 Research

Intrinsic Resistance Pathways to Dual Inhibition

Intrinsic resistance refers to the inherent ability of cancer cells to evade the cytotoxic effects of a drug from the outset of treatment. In the context of dual PARP-1 and HDAC inhibition, several pre-existing cellular characteristics can contribute to a lack of initial response.

Baseline DNA Repair Pathway Competence (e.g., HR proficiency in initially resistant cells)

The efficacy of PARP inhibitors, a key component of PARP-1/HDAC-IN-1, is most pronounced in cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break repair. This is often due to mutations in genes such as BRCA1 and BRCA2. Consequently, cancer cells that possess a fully functional HR pathway at baseline are often intrinsically resistant to PARP inhibition. In these HR-proficient cells, the DNA double-strand breaks that arise from PARP inhibition can be efficiently and accurately repaired, thus preventing the accumulation of lethal DNA damage and allowing the cells to survive. nih.gov

HDAC inhibitors can sometimes induce a state of "BRCAness" by downregulating the expression of key HR proteins, thereby sensitizing otherwise resistant cells to PARP inhibitors. nih.gov However, if the baseline HR capacity is robust and not sufficiently suppressed by the HDAC inhibitory action of this compound, the cells will exhibit intrinsic resistance.

Epigenetic Factors Contributing to Initial Resistance

Epigenetic mechanisms, beyond the direct targets of HDACs, can also confer intrinsic resistance to dual PARP-1/HDAC inhibitors. The pre-existing epigenetic landscape of a tumor can influence the expression of a wide array of genes, including those involved in DNA repair, cell cycle control, and drug efflux pumps.

For instance, the epigenetic silencing of genes that promote apoptosis or the expression of pro-survival genes can create a cellular environment that is less susceptible to the effects of this compound. Furthermore, some tumors may have pre-existing epigenetic modifications that lead to the overexpression of drug efflux pumps, which can actively transport the inhibitor out of the cell, preventing it from reaching its targets at a sufficient concentration. mdpi.com Studies have identified distinct DNA methylation signatures in patients who are resistant to PARP inhibitors from the start of therapy, suggesting that the baseline epigenome can be a determinant of intrinsic resistance. mdpi.com

Acquired Resistance Mechanisms to this compound

Acquired resistance develops in initially sensitive tumors after a period of treatment. This occurs through the selection and expansion of cancer cell clones that have developed new molecular alterations allowing them to survive and proliferate in the presence of the drug.

Restoration of DNA Repair Pathways (e.g., BRCA reversion mutations)

One of the most well-documented mechanisms of acquired resistance to PARP inhibitors is the restoration of a functional HR pathway in tumors that were initially HR-deficient. nih.govnih.gov This can occur through secondary or "reversion" mutations in BRCA1 or BRCA2 that restore the open reading frame of the gene, leading to the production of a functional protein. aacrjournals.orgmdpi.com The re-established HR competency allows the cancer cells to effectively repair the DNA damage induced by PARP inhibition, thereby overcoming the synthetic lethal effect. nih.govaacrjournals.orgmdpi.com

While the HDAC inhibitory component of this compound aims to suppress HR gene expression, the strong selective pressure of the drug can lead to the emergence of clones with these genetic reversion mutations, which may be sufficient to overcome the suppressive effects of HDAC inhibition.

Alterations in Target Expression or Activity (e.g., PARP1 mutations/loss, HDAC mutations)

Acquired resistance can also arise from alterations in the drug targets themselves. Mutations in the PARP1 gene that prevent the inhibitor from binding to the enzyme or that lead to a loss of PARP1 expression can render the drug ineffective. youtube.com Without a functional PARP1 to "trap" on the DNA, a key mechanism of PARP inhibitor-induced cytotoxicity is lost. nih.gov

Similarly, while less documented specifically for dual inhibitors, mutations in HDAC genes could potentially alter the enzyme's structure, preventing the binding of this compound. Additionally, changes in the expression levels of different HDAC isoforms could lead to a scenario where the specific HDACs inhibited by the drug are no longer the primary drivers of the cellular processes that were initially being targeted.

Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the effects of the targeted therapy. nih.gov In the context of dual PARP-1 and HDAC inhibition, this could involve the upregulation of parallel DNA repair pathways that are not dependent on PARP1 or HR. For example, increased activity of the non-homologous end joining (NHEJ) pathway could partially compensate for the inhibition of other repair mechanisms.

Furthermore, signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT pathway, can be activated to counteract the pro-apoptotic effects of this compound. The activation of these pathways can be driven by new mutations or by epigenetic reprogramming of the cancer cells under the selective pressure of the treatment.

Resistance Mechanism Type Description Key Genes/Factors Involved
Baseline HR ProficiencyIntrinsicPre-existing functional Homologous Recombination (HR) pathway allows for efficient repair of DNA damage induced by PARP inhibition.BRCA1, BRCA2, other HR pathway genes
Pre-existing Epigenetic StateIntrinsicEpigenetic silencing of pro-apoptotic genes or expression of pro-survival and drug efflux pump genes.Genes regulating apoptosis, ABC transporters
BRCA Reversion MutationsAcquiredSecondary mutations in BRCA1 or BRCA2 that restore the gene's open reading frame and HR function.BRCA1, BRCA2
Target AlterationsAcquiredMutations or loss of expression of the drug targets, PARP1 or HDACs, preventing inhibitor binding or action.PARP1, HDAC genes
Bypass Pathway ActivationAcquiredUpregulation of alternative DNA repair or pro-survival signaling pathways to circumvent the effects of the dual inhibitor.PI3K/AKT pathway components, other DNA repair factors

Drug Efflux Pump Overexpression

A significant mechanism contributing to cellular resistance against various therapeutic agents, including components of dual inhibitors like this compound, is the overexpression of drug efflux pumps. These pumps are typically ATP-binding cassette (ABC) transporters, with P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), being a prominent example. nih.gov These transporters are embedded in the cell membrane and actively expel a wide array of structurally diverse compounds from the cytoplasm back into the extracellular space. nih.govresearchgate.net

This process effectively lowers the intracellular concentration of the drug, preventing it from reaching the necessary threshold to engage with its targets—in this case, PARP-1 and HDAC enzymes. youtube.com Consequently, even if the cancer cells are theoretically sensitive to the inhibitor's mechanism of action, the drug's reduced bioavailability at the target site renders it ineffective. youtube.combiorxiv.org The upregulation of genes encoding these transporters, such as ABCB1 for MDR1, can be an intrinsic feature of the cancer cells or can be acquired following prolonged exposure to therapeutic agents. biorxiv.org Research has identified several PARP inhibitors as substrates for these efflux pumps, suggesting that this mechanism is a relevant pathway for resistance to therapies involving PARP inhibition. nih.govyoutube.com

Efflux Pump (Gene)Common SubstratesRole in Resistance
P-glycoprotein (MDR1/ABCB1)Anthracyclines, taxanes, vinca (B1221190) alkaloids, some kinase and PARP inhibitorsReduces intracellular drug concentration by active efflux, conferring broad-spectrum multidrug resistance. nih.govbiorxiv.org
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)Glutathione and glucuronide conjugates, various hydrophobic compoundsTransports drugs and their metabolites out of the cell, contributing to resistance. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2)Mitoxantrone, topotecan, irinotecan, methotrexateContributes to multidrug resistance by actively pumping a range of anticancer drugs out of tumor cells. nih.gov

Alterations in PARylation Dynamics

The efficacy of the PARP inhibitor component of this compound is critically dependent on the process of "PARP trapping," where the inhibitor locks the PARP1 enzyme onto DNA at the site of a single-strand break. nih.gov This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to the formation of lethal double-strand breaks. nih.govresearchgate.net Resistance can emerge through alterations in the dynamics of poly(ADP-ribosylation) (PARylation) that reduce the extent or duration of this trapping. nih.govresearchgate.net

Key mechanisms include:

Enhanced PARP1 Release: PARP1's own activity involves synthesizing poly(ADP-ribose) (PAR) chains on itself and other proteins, such as histones. mdpi.com This process, particularly the ADP-ribosylation of histones, creates a negative charge repulsion that facilitates the timely release of PARP1 from DNA, allowing repair to proceed. nih.govresearchgate.net If this process is hyperactive or dysregulated, it can counteract the inhibitor's trapping effect, allowing PARP1 to disengage from DNA more readily and thus promoting resistance. nih.gov

Activity of PAR Hydrolases: The PAR chains synthesized by PARP1 are degraded by enzymes, primarily Poly(ADP-ribose) glycohydrolase (PARG). nih.gov Increased expression or activity of PARG can rapidly reverse PARylation, further promoting the release of PARP1 from DNA and diminishing the trapping effect of the inhibitor. Conversely, loss-of-function mutations in PARG have been shown to promote resistance to PARP inhibitors by preventing the accumulation of cytotoxic PAR-DNA complexes. nih.gov

These alterations disrupt the delicate balance of PARP1 binding and release from chromatin, ultimately reducing the cytotoxic potential of the PARP inhibitor component and leading to acquired resistance. researchgate.netoncotarget.com

FactorFunctionContribution to Resistance
Histone ADP-ribosylationFacilitates the release of PARP1 from DNA lesions through electrostatic repulsion. nih.govIncreased histone PARylation can accelerate PARP1 dissipation from DNA, counteracting the "trapping" mechanism of PARP inhibitors and promoting cell survival. researchgate.net
Poly(ADP-ribose) glycohydrolase (PARG)The primary enzyme responsible for degrading PAR chains, reversing PARylation. nih.govAltered PARG activity can disrupt the PARylation cycle. Increased activity may enhance PARP1 release, while loss of PARG can prevent the formation of toxic repair intermediates, both potentially leading to resistance. nih.gov
ADP-ribosylhydrolase 3 (ARH3)Another enzyme capable of degrading PAR chains. nih.govSimilar to PARG, alterations in ARH3 function can impact PARP1 trapping efficiency and contribute to resistance. nih.gov

Rational Strategies to Overcome Resistance

Design of Next-Generation Dual Inhibitors to Counteract Specific Resistance Mechanisms

A key strategy to overcome resistance is the rational design of next-generation dual-function molecules that can preemptively address known resistance pathways. The development of bifunctional PARP and HDAC inhibitors like this compound is rooted in this concept. nih.govmedchemexpress.com The HDAC inhibitor component can induce a state of "BRCAness" in cancer cells that have proficient DNA repair machinery. nih.gov By inhibiting HDACs, the expression of key homologous recombination (HR) repair proteins like BRCA1 and RAD51 can be downregulated, creating a synthetic lethal vulnerability to PARP inhibition. frontiersin.org

This approach can be refined in next-generation inhibitors to counteract specific resistance mechanisms. For example, some tumors develop resistance to PARP inhibitors by epigenetically silencing genes like SLFN11, which sensitizes cells to DNA-damaging agents. A dual PARP-HDAC inhibitor could potentially reverse this silencing through its HDAC-inhibiting activity, thereby re-sensitizing the tumor cells to the PARP inhibitor component. nih.gov The development of compounds like kt-3283, a novel single-molecule inhibitor of both PARP1/2 and HDACs, exemplifies this strategy, aiming to induce pharmacologic "BRCAness" and increase the efficacy of PARP inhibition from the outset. nih.gov

Rational Combination Therapies to Restore Sensitivity

For tumors that develop resistance to a dual PARP-HDAC inhibitor, rational combination therapies offer a promising path to restore sensitivity. This involves combining the dual inhibitor with a third agent that targets a distinct cellular pathway involved in the resistance mechanism.

Numerous preclinical studies have demonstrated the potential of such combinations:

Targeting DNA Damage Response (DDR): Combining PARP inhibitors with agents that target other key DDR players, such as ATR or CHK1 inhibitors, can be highly effective. frontiersin.orgnih.gov PARP inhibitor resistance is often associated with the stabilization of stalled replication forks; ATR and CHK1 are critical for this process. Inhibiting them alongside PARP can lead to replication catastrophe and cell death. nih.govresearchgate.net

Epigenetic Modulation: Combining the PARP-HDAC inhibitor with other epigenetic drugs, such as DNA methyltransferase (DNMT) inhibitors (e.g., decitabine), has shown synergistic cytotoxicity. oncotarget.com These agents can work together to extensively reprogram the cell's DNA repair capacity, creating profound vulnerabilities.

Immune Checkpoint Blockade: PARP inhibition can increase genomic instability and stimulate the STING pathway, potentially making tumors more visible to the immune system. Combining PARP-HDAC inhibitors with immune checkpoint inhibitors (e.g., anti-PD-L1) could leverage this effect to achieve a durable anti-tumor immune response. nih.gov

Combination Agent ClassMechanism/TargetRationale for Overcoming Resistance
ATR/CHK1 InhibitorsInhibit the ATR-CHK1 signaling pathway, crucial for replication fork stability. nih.govRestores sensitivity in resistant cells that rely on replication fork stabilization to survive PARP inhibitor-induced damage. frontiersin.orgresearchgate.net
DNMT Inhibitors (e.g., Decitabine)Inhibit DNA methylation, altering gene expression. oncotarget.comWorks synergistically with PARP-HDAC inhibition to enhance DNA damage and disrupt cellular repair mechanisms. oncotarget.com
WEE1/PKMYT1 InhibitorsTarget cell cycle checkpoints (G2/M). researchgate.netForces cells with DNA damage prematurely into mitosis, causing mitotic catastrophe and overcoming resistance. researchgate.net
Immune Checkpoint InhibitorsBlock inhibitory immune signals (e.g., PD-1/PD-L1). nih.govLeverages the immunogenic potential of PARP inhibitor-induced DNA damage to promote a T-cell-mediated anti-tumor response. nih.gov
Alkylating Agents (e.g., 6-thioguanine)Induce DNA damage. iucc.ac.ilHDAC inhibition can sensitize cells to DNA damaging agents, potentially overcoming resistance to PARP inhibition. iucc.ac.il

Identification of Novel Resistance Biomarkers for Mechanistic Understanding

A deeper mechanistic understanding of resistance to this compound is essential for developing effective countermeasures and for patient stratification. This requires the identification and validation of robust biomarkers that can predict or confirm the emergence of resistance. By analyzing resistant tumors, researchers can pinpoint the molecular changes responsible for treatment failure.

Potential biomarkers include:

Gene Expression Signatures: The expression level of genes involved in resistance can be a powerful indicator. For example, low or absent expression of SLFN11 is linked to resistance to DNA damaging agents, including PARP inhibitors, making it a candidate predictive biomarker. nih.gov Similarly, increased expression of efflux pump genes like ABCB1 could indicate a high likelihood of resistance. biorxiv.org

Protein Levels and Activity: The status of key proteins in the DNA repair and PARylation pathways can serve as biomarkers. High expression of PARP-1 itself has been correlated with prognosis in some cancers. ashpublications.org The expression and activity levels of PAR-degrading enzymes like PARG and TARG1 are also potential biomarkers for the cellular response to PARP inhibition. researchgate.net

Genomic Alterations: Secondary or reversion mutations in genes like BRCA1 or BRCA2 that restore their function are well-established biomarkers of resistance to PARP inhibitors in BRCA-mutant cancers. psu.edu

Identifying these biomarkers is crucial not only for understanding the underlying biology of resistance but also for guiding clinical decisions, such as switching to a different therapy or initiating a rational combination strategy.

BiomarkerTypeClinical Relevance
SLFN11 ExpressionGene/Protein ExpressionLow or absent expression is associated with resistance to PARP inhibitors and other DNA-damaging agents. nih.gov
MDR1/ABCB1 ExpressionGene/Protein ExpressionHigh expression indicates increased drug efflux capacity, predicting potential resistance to therapy. biorxiv.org
BRCA1/2 Reversion MutationsGenomic AlterationRestoration of protein function predicts resistance to PARP inhibitors in tumors with initial BRCA mutations. psu.edu
PARG/TARG1 LevelsProtein Expression/ActivityAltered levels of these PAR hydrolases can modulate PARP trapping and may serve as biomarkers for inhibitor response. nih.govresearchgate.net

Future Directions and Unanswered Questions in Parp 1/hdac in 1 Research

Deeper Elucidation of Dual-Targeting Specificity and Potential Off-Target Effects at the Molecular Level

Future research must delve deeper into the molecular interactions of PARP-1/HDAC-IN-1 to fully understand its dual-targeting specificity. While it is known to inhibit Poly(ADP-ribose) polymerase 1 (PARP-1) and Histone Deacetylase (HDAC), the precise mechanisms and the potential for off-target effects require further investigation. aacrjournals.orgnih.govmedchemexpress.commedchemexpress.com For instance, the compound PARP/HDAC-IN-1 (also known as B102) is a potent dual inhibitor of PARP and HDAC, with IC50 values of 19.01 nM for PARP-1, 2.13 nM for PARP-2, and 1690 nM for HDAC1. medchemexpress.com Another related compound, referred to as this compound or compound 1-8-6, demonstrates inhibitory activity against PARP-1 and HDAC6 with IC50 values of 68.90 nM and 510 nM, respectively. medchemexpress.com

The development of pan-HDAC inhibitors has been associated with off-target effects and toxicities, which has limited their success in treating solid tumors. researchgate.netnih.gov This underscores the need for highly selective inhibitors. frontiersin.org Understanding the structural basis for the compound's affinity for both PARP-1 and specific HDAC isoforms is crucial for predicting and mitigating potential adverse effects. Advanced techniques can be employed to map the binding sites and conformational changes induced by the inhibitor on both enzymes. This knowledge will be instrumental in designing second-generation inhibitors with improved specificity and reduced off-target activity.

Comprehensive Profiling of Epigenetic and Transcriptomic Changes Induced by this compound

A thorough investigation into the global epigenetic and transcriptomic alterations caused by this compound is a critical next step. PARP-1 itself is a key player in chromatin remodeling and gene expression. mdpi.com It can alter chromatin structure by binding to nucleosomes, modifying histones, or regulating the composition of chromatin. mdpi.com Inhibition of PARP-1 can lead to changes in DNA methylation patterns. mdpi.com Similarly, HDACs are fundamental regulators of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. frontiersin.org

Therefore, the dual inhibition of PARP-1 and HDACs by a single molecule is expected to have a profound and complex impact on the cellular epigenetic landscape. It is known that HDAC inhibition can lead to hyperacetylation of both histone and non-histone proteins, affecting pathways like transcription, RNA metabolism, and DNA damage repair. nih.govresearchgate.net Future studies should employ high-throughput sequencing techniques to generate comprehensive profiles of histone modifications, DNA methylation, and gene expression changes following treatment with this compound. This will provide a detailed map of the pathways and gene networks modulated by the compound. Such data will be invaluable for understanding its mechanism of action and identifying potential biomarkers for treatment response. For example, transcriptomic analysis of cells treated with pan-HDAC inhibitors has revealed significant changes in gene expression. elifesciences.org

Elucidation of Structural-Activity Relationships (SAR) for Mechanistic Optimization

Exploration of Structural Modifications for Enhanced Target Selectivity and Potency

A key area for future research is the systematic exploration of structural modifications to this compound to enhance its selectivity and potency for specific PARP and HDAC isoforms. Structure-activity relationship (SAR) studies are essential for identifying the chemical moieties responsible for the compound's dual inhibitory activity. researchgate.net By synthesizing and testing a library of analogs with systematic changes to the core structure, linker, and zinc-binding group, researchers can map the pharmacophore required for optimal interaction with each target. acs.orgmdpi.com For instance, the development of selective HDAC6 inhibitors has been achieved by incorporating large cap groups and specific linkers. mdpi.com This approach can lead to the design of new compounds with a more desirable therapeutic profile, potentially minimizing off-target effects by fine-tuning the selectivity towards cancer-relevant isoforms of both enzymes. researchgate.netresearchgate.net

Rational Design of Next-Generation Dual Inhibitors with Optimized Pharmacological Profiles

Building on the insights from SAR studies, the rational design of next-generation dual PARP-1/HDAC inhibitors can be pursued. oncotarget.com This involves a multidisciplinary approach combining computational modeling, medicinal chemistry, and biological evaluation. acs.orgresearchgate.net By understanding the three-dimensional structures of the target enzymes and their interactions with the inhibitor, it is possible to design novel molecules with optimized binding affinity and selectivity. researchgate.net The goal is to develop compounds with improved pharmacological profiles, leading to greater efficacy and a better safety margin. This rational design process has been successfully applied to develop other dual-target inhibitors, such as those targeting BET and HDAC. acs.org

Exploration of this compound’s Mechanistic Implications Beyond Initial Disease Contexts

While the initial focus of this compound research has been on cancer, its mechanism of action suggests potential therapeutic applications in other diseases, such as neurodegenerative disorders. nih.gov PARP-1 is involved in neuronal cell death, and its inhibition has shown neuroprotective effects in models of conditions like Huntington's disease. nih.govplos.org The neuroprotective effects of PARP inhibition may be mediated through the regulation of CREB activity and BDNF. plos.org Furthermore, HDACs play a crucial role in post-translational modifications implicated in neurodegeneration. acs.org Computational analyses have suggested that PARP-1 acts as an interactor with HDACs, sharing common lysine (B10760008) residues for modifications like acetylation, ubiquitination, and SUMOylation in the context of Alzheimer's and Parkinson's diseases. acs.orgacs.org

Therefore, future research should investigate the mechanistic implications of dual PARP-1/HDAC inhibition in neuroprotection. This could involve studying the compound's effects on neuronal apoptosis, inflammation, and the clearance of toxic protein aggregates. acs.orgresearchgate.netresearchgate.net Understanding these mechanisms could pave the way for exploring this compound as a potential therapeutic agent for a broader range of diseases beyond oncology.

Integration of Multi-Omics Approaches for Comprehensive Pathway Analysis

To gain a holistic understanding of the cellular response to this compound, the integration of multiple "omics" datasets is essential. This includes proteomics, acetylomics, and metabolomics, in addition to the transcriptomic and epigenomic data mentioned earlier. nih.gov Multi-omics analysis can provide a comprehensive view of the signaling pathways and cellular processes affected by the dual inhibitor. nih.govresearchgate.net For example, acetylomics can identify non-histone protein targets of HDACs that are hyperacetylated upon inhibition, revealing novel regulatory mechanisms. nih.govnih.govresearchgate.netelifesciences.org Studies have shown that HDAC inhibition affects the acetylation of proteins involved in the DNA damage response, including PARP1 itself. nih.govnih.govresearchgate.net

By combining these different layers of biological information, researchers can construct detailed models of the drug's mechanism of action and identify key nodes in the affected pathways. This integrated approach will be crucial for understanding the synergistic effects of inhibiting both PARP-1 and HDACs and for identifying potential resistance mechanisms. researchgate.net

Interactive Data Table: Inhibitory Activity of this compound and Related Compounds

Compound Name Target(s) IC50 Cell Line(s) Noted Activities
PARP/HDAC-IN-1 (B102) PARP-1, PARP-2, HDAC1 19.01 nM, 2.13 nM, 1690 nM Not specified Potent dual inhibitor. medchemexpress.com
This compound (1-8-6) PARP-1, HDAC6 68.90 nM, 510 nM MDA-MB-436, ES-2, DU145, A549, HCC1937, Capan-1 Anticancer, anti-migration, anti-angiogenesis. medchemexpress.com
kt-3283 PARP-1, PARP-2, HDACs 0.338 nM (PARP-1), 2.19 nM (PARP-2), 1.89 µM (HDACs) Ewing sarcoma cells (CHLA10, TC32) Enhanced cytotoxicity, cell-cycle arrest, increased DNA damage. aacrjournals.orgnih.gov
Olaparib (B1684210) PARP Not specified Not specified FDA-approved PARP inhibitor. acs.org
Vorinostat (SAHA) HDAC Not specified Not specified FDA-approved HDAC inhibitor. acs.orgresearchgate.net

Development of Advanced Preclinical Modeling Systems for Mechanistic Insights (e.g., patient-derived models, complex co-culture systems)

The full therapeutic potential and intricate mechanisms of dual-target agents like this compound cannot be fully elucidated using conventional preclinical models. Traditional two-dimensional (2D) cell monolayers and cell line-derived xenografts (CDX) lack the complex cellular heterogeneity, three-dimensional architecture, and dynamic signaling of the tumor microenvironment (TME) found in human cancers. To bridge this translational gap, future research must leverage advanced preclinical systems that more faithfully recapitulate human disease. The development and application of these models are critical for uncovering novel mechanistic insights, identifying predictive biomarkers, and understanding potential resistance pathways associated with this compound.

Patient-Derived Models: Preserving Tumor Heterogeneity

Patient-derived models, including patient-derived xenografts (PDX) and patient-derived organoids (PDOs), represent a significant advancement. By propagating tumor tissue directly from a patient, these models preserve the original tumor's genomic landscape, histopathology, and cellular diversity.

Patient-Derived Xenografts (PDX): In this model, fragments of a patient's tumor are surgically implanted into immunodeficient mice. PDX models are invaluable for studying the in vivo efficacy of this compound across a diverse cohort of tumors that reflect real-world patient variability. They allow researchers to investigate how inter-tumoral heterogeneity influences therapeutic response and to identify genomic or proteomic signatures that correlate with sensitivity or resistance to the dual inhibitory action of the compound.

Patient-Derived Organoids (PDOs): PDOs are three-dimensional, self-organizing cultures grown from patient tumor cells in an extracellular matrix. They retain the cellular composition and structural organization of the original tumor. A key advantage of PDOs is their suitability for higher-throughput screening compared to PDX models. A biobank of PDOs derived from various cancer types could be used to rapidly assess the activity spectrum of this compound and to stratify responders from non-responders, providing a powerful platform for personalized medicine investigations.

The following table compares the utility of different preclinical models for this compound research.

Model TypeKey CharacteristicsApplication for this compound ResearchLimitations
2D Cell CultureGenetically homogenous cell monolayer.Initial high-throughput screening for cytotoxic effects and basic mechanism of action (e.g., DNA damage, histone acetylation).Lacks tumor architecture, heterogeneity, and TME interactions. Poorly predictive of in vivo efficacy.
Cell Line-Derived Xenograft (CDX)3D tumor growth in vivo from a single cell line.Preliminary in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship studies.Lacks patient-specific heterogeneity; subject to genetic drift from the original tumor.
Patient-Derived Xenograft (PDX)Direct implantation of patient tumor fragments into immunodeficient mice. High genomic fidelity.Evaluating efficacy across a patient-representative cohort. Identifying biomarkers of response/resistance. Studying long-term tumor evolution under therapeutic pressure.Low throughput, expensive, time-consuming. Typically requires immunodeficient hosts, limiting study of immune interactions.
Patient-Derived Organoid (PDO)3D self-organizing culture from patient tissue. Preserves cell-cell interactions and some architecture.Medium-to-high throughput screening to correlate drug response with patient-specific genetics. Mechanistic studies on cell fate decisions.Lacks vascularization and systemic effects. Culture conditions may introduce selection pressures.

Complex Co-Culture Systems: Recreating the Tumor Microenvironment

The efficacy of this compound is likely modulated by complex interactions within the TME. The HDAC inhibitory component, in particular, has known immunomodulatory effects and can influence stromal cells. Therefore, complex co-culture systems that incorporate non-malignant cell types are essential for mechanistic discovery.

Tumor-Stroma Interactions: Co-culturing tumor cells or organoids with cancer-associated fibroblasts (CAFs) can reveal how stromal signaling affects drug sensitivity. For example, CAFs can secrete growth factors or remodel the extracellular matrix in ways that promote resistance. These systems would allow researchers to determine if this compound can overcome stroma-induced resistance, perhaps by altering CAF phenotype or function through its HDACi activity.

Immune-Tumor Interactions: The role of HDAC inhibition in regulating the expression of antigens and immune checkpoint molecules is well-documented. Co-culture systems incorporating immune cells (e.g., T-cells, natural killer cells, macrophages) are crucial. Such models can answer key questions: Does this compound increase tumor cell immunogenicity? Does it enhance T-cell-mediated cytotoxicity? Can it reprogram tumor-associated macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) phenotype? These insights are fundamental for positioning the compound in future immuno-oncology combination strategies.

Multi-component Systems: More advanced models, such as organ-on-a-chip or microfluidic devices, can integrate tumor spheroids, stromal cells, immune cells, and endothelial-lined channels to mimic a vascularized TME. These systems would enable the study of complex, dynamic processes like immune cell infiltration and the compound's effect on angiogenesis, providing a more holistic view of its multi-faceted mechanism of action.

The table below outlines specific research questions that can be addressed using advanced co-culture models.

Co-Culture SystemKey Research Question for this compoundPotential Mechanistic Insight
Tumor Spheroids + Cancer-Associated Fibroblasts (CAFs)Does this compound overcome CAF-mediated therapeutic resistance?Reveals if the compound's HDACi activity can reprogram the pro-tumorigenic secretome and matrix remodeling functions of CAFs.
Tumor Organoids + Cytotoxic T-Lymphocytes (CTLs)Does the compound enhance the recognition and killing of tumor cells by CTLs?Determines if HDAC inhibition upregulates MHC class I/II and tumor-associated antigens, while PARP inhibition-induced DNA damage creates neoantigens, synergistically boosting anti-tumor immunity.
Tumor Cells + Tumor-Associated Macrophages (TAMs)Can this compound polarize M2-like TAMs towards an anti-tumor M1 phenotype?Uncovers immunomodulatory effects beyond direct cytotoxicity, showing if the compound can re-educate the innate immune components of the TME.
Tri-culture (Tumor Cells + CAFs + Endothelial Cells)How does this compound affect tumor-stroma crosstalk and angiogenesis?Provides insight into the compound's impact on the formation of new blood vessels and the structural support network of the tumor, which are influenced by both PARP and HDAC pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.